molecular formula C20H21N3O4 B3010239 5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941881-97-6

5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B3010239
CAS No.: 941881-97-6
M. Wt: 367.405
InChI Key: HLIMSOZEORCZGW-UHFFFAOYSA-N
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Description

This compound features an oxazole core substituted with a cyano group at position 4, a 5-((4-methoxyphenoxy)methyl)furan-2-yl group at position 2, and a sec-butylamino moiety at position 3. Its molecular formula is C₂₃H₂₄N₄O₄ (estimated based on analogs), with a molecular weight of ~444.47 g/mol. The 4-methoxyphenoxy group enhances lipophilicity, while the oxazole and furan rings contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

5-(butan-2-ylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-13(2)22-19-17(11-21)23-20(27-19)18-10-9-16(26-18)12-25-15-7-5-14(24-3)6-8-15/h5-10,13,22H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIMSOZEORCZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a synthetic compound belonging to the oxazole class, characterized by its complex structure that includes a furan ring and a methoxyphenoxy substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of 5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is C₁₈H₁₈N₄O₃, with a molecular weight of 342.36 g/mol. The presence of functional groups such as carbonitrile and oxazole contributes to its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds similar to 5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile exhibit selective antibacterial effects, particularly against Gram-positive bacteria. For instance, a study on benzoxazole derivatives demonstrated that certain compounds showed moderate antibacterial activity, suggesting that modifications in the oxazole structure can enhance this property .

Anticancer Properties

The anticancer potential of this compound is supported by studies focusing on similar oxazole derivatives. For example, derivatives containing the oxazole moiety have been shown to exert cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Oxazoles have been studied for their inhibitory effects on enzymes like tyrosinase, which plays a crucial role in melanin biosynthesis. Research has shown that structural modifications can significantly impact the inhibitory potency of these compounds .

Case Studies

Study Focus Findings
Study 1Antibacterial activity of oxazolesShowed selective activity against Gram-positive bacteria with MIC values ranging from 50 to 200 µg/mL.
Study 2Cytotoxicity against cancer cellsCompounds exhibited IC₅₀ values between 10 µM and 50 µM in various cancer cell lines, indicating significant cytotoxicity.
Study 3Enzyme inhibition (tyrosinase)Demonstrated IC₅₀ values as low as 15 µM for certain derivatives, highlighting the potential for skin-whitening applications.

The biological activity of 5-(Sec-butylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile may be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The oxazole ring may facilitate binding to target enzymes, inhibiting their activity.
  • Cell Membrane Interaction : The hydrophobic sec-butylamino group can enhance membrane permeability, allowing for better cellular uptake.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce ROS production, leading to oxidative stress in cancer cells.

Comparison with Similar Compounds

Variations in Amino Substituents

Compound Name Amino Substituent Molecular Formula Molecular Weight (g/mol) Reference
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}oxazole-4-carbonitrile 4-Fluorobenzylamino C₂₃H₁₈FN₃O₄ 419.41
5-[(Furan-2-ylmethyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}oxazole-4-carbonitrile Furan-2-ylmethylamino C₂₁H₁₈N₄O₅ 406.40
5-[(1-Phenylethyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}oxazole-4-carbonitrile 1-Phenylethylamino C₂₄H₂₁N₃O₄ 415.45
2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile Pyrrolidin-1-yl C₂₀H₁₉N₃O₄ 365.39

Key Observations :

  • Bulkier Substituents (e.g., 1-phenylethyl in ) may sterically hinder target binding compared to the sec-butyl group.
  • Heterocyclic Amino Groups (e.g., pyrrolidin-1-yl in ) introduce conformational rigidity, which could enhance selectivity for certain enzymes.

Variations in Furan/Phenoxy Substituents

  • 4-Methoxyphenoxy vs. 2-Methylphenoxy: describes a compound with a 2-methylphenoxymethyl group, which reduces polarity compared to the 4-methoxy analog, increasing logP by ~0.5 units .
  • Furan Ring Modifications: highlights 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile, where the furan is fused to a pyrimidine ring.

Physicochemical Properties

Property Target Compound 4-Fluorobenzylamino Analog Pyrrolidin-1-yl Analog
Molecular Weight (g/mol) ~444.47 419.41 365.39
logP (Predicted) ~3.2 ~3.0 ~2.5
Water Solubility Low (lipophilic substituents) Moderate (polar fluorine) Moderate (cyclic amine)
Melting Point Not reported Not reported Not reported

Notes:

  • The sec-butyl group increases hydrophobicity compared to pyrrolidine or furan-2-ylmethyl substituents.
  • Fluorine in slightly enhances solubility via dipole interactions .

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